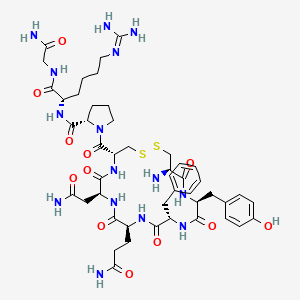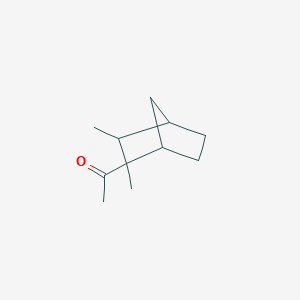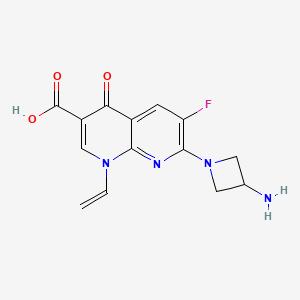
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidine derivatives are known for their significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl ester and a phenyl group.
Métodos De Preparación
The synthesis of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves several steps. One common method includes the reaction of 4-phenylpiperidine with butyl chloroformate in the presence of a base to form the butyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and other piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new analgesics and other medications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of butyl 4-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Butyl 4-phenylpiperidine-4-carboxylate hydrochloride can be compared with other similar compounds, such as:
N-Phenyl-4-piperidinamine (4-AP): Used in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor in the synthesis of fentanyl.
Pethidine (Meperidine): A well-known opioid analgesic with a similar piperidine structure.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and properties.
Propiedades
Número CAS |
83929-38-8 |
|---|---|
Fórmula molecular |
C16H24ClNO2 |
Peso molecular |
297.82 g/mol |
Nombre IUPAC |
butyl 4-phenylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-3-13-19-15(18)16(9-11-17-12-10-16)14-7-5-4-6-8-14;/h4-8,17H,2-3,9-13H2,1H3;1H |
Clave InChI |
IBTQOQAZUZFKOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)





![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
